N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-12(24)21-16-8-9-17-18(11-16)26-20(22-17)23-19(25)15-7-6-13-4-2-3-5-14(13)10-15/h6-11H,2-5H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBVYNIRPAVKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiazole moiety and a tetrahydronaphthalene core. This structural diversity contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 344.44 g/mol.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Apoptotic Proteins : Similar to other compounds in its class, it may inhibit anti-apoptotic proteins such as BCL-2 and BCL-XL. This inhibition can restore apoptosis in cancer cells that typically evade cell death signals.
- Antibacterial Activity : Preliminary studies suggest that this compound may interfere with bacterial cell wall synthesis, demonstrating significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have evaluated the compound's effectiveness against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-468 (TNBC) | 6.57 | Strong activity observed |
| MCF-7 (Breast) | 19.3 | Less potent compared to MDA-MB-468 |
The compound shows a promising profile against triple-negative breast cancer (TNBC) cells, with significant growth inhibition noted in vitro .
Antibacterial Activity
The compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
These results indicate that this compound possesses notable antibacterial properties.
Case Studies
- Cancer Treatment : In a study involving MDA-MB-468 cells, the compound exhibited a synergistic effect when combined with gefitinib (an EGFR-TK inhibitor). This combination led to enhanced inhibition of cell proliferation and apoptosis induction .
- Antimicrobial Efficacy : A series of derivatives based on this compound were synthesized and evaluated for their antibacterial activity. Some derivatives showed even greater potency than the parent compound against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Patent Literature
The European Patent Application (EP 3 348 550A1) discloses several benzothiazole-2-yl acetamide derivatives, including:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
These compounds share the benzothiazole core but differ in substituents:
- Key Differences: The trifluoromethyl group at the 6-position (vs. acetamido in the target compound) enhances lipophilicity and metabolic resistance. The phenyl/methoxyphenyl acetamide side chain (vs.
Functional Group Variations
- (S)-N-(Quinuclidin-3-yl)-5,6,7,8-Tetrahydronaphthalene-1-Carboxamide (CAS 135729-78-1):
- Replaces the benzothiazole-acetamido group with a quinuclidinyl moiety.
- Physicochemical Properties : Melting point (157–159°C) and boiling point (439.2°C) suggest higher thermal stability compared to benzothiazole derivatives .
- Toxicity Profile : Exhibits acute oral toxicity (H302) and respiratory irritation (H335), highlighting the impact of the quinuclidine group on safety .
Tetrahydrocarbazole Derivatives
Patent data (EP 09/2018) describes N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide and its chloro/fluoro/methyl-substituted analogs. These compounds:
- Replace benzothiazole with a tetrahydrocarbazole scaffold.
- Show substituent-dependent bioactivity , e.g., chloro/fluoro groups enhance electronic interactions in target binding .
Data Tables
Table 1: Structural and Functional Comparison
Critical Analysis of Evidence
- Contradictions : While trifluoromethyl derivatives (EP 3 348 550A1) prioritize lipophilicity, the acetamido group in the target compound may favor hydrogen bonding, suggesting divergent therapeutic targets .
- Gaps : Toxicity and ecological data for the target compound are absent in the provided evidence, unlike the well-documented hazards of quinuclidinyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
